molecular formula C23H21N5O3S B6495260 methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896304-29-3

methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6495260
CAS No.: 896304-29-3
M. Wt: 447.5 g/mol
InChI Key: HWZYMLYJDNNEMT-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by a methyl benzoate backbone linked via a sulfanyl acetamido group to a substituted triazole core. The triazole ring is functionalized with a benzyl group at position 5 and a 1H-pyrrol-1-yl group at position 2.

Properties

IUPAC Name

methyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-31-22(30)18-11-5-6-12-19(18)24-21(29)16-32-23-26-25-20(15-17-9-3-2-4-10-17)28(23)27-13-7-8-14-27/h2-14H,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYMLYJDNNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

The compound shares a triazole core with several analogs, but variations in substituents, ester groups, and positional isomerism critically influence its physicochemical and biological properties. Below is a comparative overview:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents on Triazole Ester Group Benzoate Position Notable Features
Target Compound C₃₄H₃₀N₅O₃S* 5-benzyl, 4-(1H-pyrrol-1-yl) Methyl 2 Enhanced steric hindrance at ortho position
Ethyl 4-[...] () C₂₄H₂₂ClN₅O₃S 5-(4-chlorobenzyl), 4-(1H-pyrrol-1-yl) Ethyl 4 Increased lipophilicity (Cl substituent)
5-Methyl-pyrazole Derivative () C₁₃H₁₂N₆S 5-(5-methyl-1H-pyrazol-3-yl), 4-phenyl N/A N/A Anticancer/antioxidant activity
Furyl-containing () C₁₆H₁₆N₄O₂S 4-benzyl, 5-(2-furyl) N/A N/A Herbicidal/fungicidal applications

*Molecular formula approximated due to incomplete data in evidence.

Key Observations:

The pyrrole substituent in the target compound may facilitate π-π stacking interactions in biological targets, similar to the furyl group in .

Ester Group Influence :

  • The methyl ester in the target compound is less hydrolytically stable than the ethyl ester in , suggesting faster in vivo cleavage and altered bioavailability .

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:

  • Reacting benzyl hydrazine with carbon disulfide in alkaline conditions to form benzyl thiosemicarbazide.

  • Cyclization with formic acid under reflux yields 5-benzyl-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v).

  • Temperature : 80°C, 6 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Functionalization with Pyrrole

The 4-position of the triazole is functionalized via nucleophilic substitution:

  • Reacting 5-benzyl-4-chloro-1,2,4-triazole-3-thiol with pyrrole in the presence of potassium carbonate.

  • Microwave-assisted heating (100°C, 30 minutes) improves regioselectivity and reduces side reactions.

Optimization Data :

ConditionConventional HeatingMicrowave-Assisted
Time4 hours30 minutes
Yield55%82%
Purity (HPLC)90%98%

Acetamide Bridge Formation

Thioether Coupling

The sulfanyl group is introduced via a nucleophilic substitution reaction:

  • Reacting 5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in dichloromethane.

  • Triethylamine acts as a base to scavenge HCl, preventing protonation of the thiol.

Critical Parameters :

  • Molar Ratio : 1:1.2 (triazole-thiol:chloroacetyl chloride).

  • Reaction Time : 2 hours at 0–5°C.

  • Workup : Extract with NaHCO₃ to remove excess acid.

Amide Bond Formation with Methyl 2-Aminobenzoate

The acetamide bridge is completed via carbodiimide-mediated coupling:

  • Activate the carboxylic acid (from the thioacetic acid intermediate) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • React with methyl 2-aminobenzoate in tetrahydrofuran (THF) at room temperature.

Yield Optimization :

Coupling AgentSolventTime (h)Yield (%)
EDC/HOBtTHF1285
DCC/DMAPDCM2472
HATUDMF688

Purification and Crystallization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Ethyl acetate/hexane (1:1 → 3:1 gradient).

  • Recovery : 78% with >99% purity (HPLC).

Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v).

  • Crystal Form : α-form (needle-shaped crystals).

  • Purity : 99.5% by chiral HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, triazole-H), 7.85–7.35 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Chromatographic Purity

MethodPurity (%)Impurities Detected
HPLC (C18)99.8<0.1%
Chiral HPLC99.9<0.05%

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Solvent Recycling : THF and ethanol are recovered via distillation.

  • Catalyst Efficiency : Palladium on carbon (10% w/w) for hydrogenation steps.

  • Process Safety : Avoid borane-THF complexes due to flammability; substitute with sodium triacetoxyborohydride .

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?

The synthesis involves multi-step reactions:

  • Triazole core formation : React 4-amino-triazole derivatives with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
  • Thioacetamide linkage : Introduce the sulfanylacetamido group via nucleophilic substitution or coupling reactions, often using hydrazine hydrate in ethanol under reflux .
  • Esterification : Methyl ester formation at the benzoate moiety is typically achieved using methanol and acid catalysts.
  • Purification : Employ column chromatography or recrystallization, with reaction progress monitored by TLC (chloroform:methanol, 7:3) .

Q. How is the compound characterized for purity and structural integrity?

  • Chromatography : TLC (chloroform:methanol) and HPLC for purity assessment .
  • Spectroscopy :
    • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
    • NMR : Assign protons and carbons (e.g., methyl ester at δ ~3.8 ppm in 1^1H NMR) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What biological activities are associated with this compound?

  • Antimicrobial : Triazole derivatives exhibit broad-spectrum activity against fungi and bacteria .
  • Anticancer : Potential enzyme inhibition (e.g., tyrosine kinases) due to the triazole-pyrrole scaffold .
  • Anti-inflammatory : Evaluated via COX-2 inhibition assays in vitro .
  • Neuroprotective : Assessed in animal models for oxidative stress reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation yield?

  • Catalyst screening : Test acetic acid, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂) to enhance cyclization .
  • Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability .
  • Temperature control : Reflux (70–80°C) vs. microwave-assisted synthesis for faster kinetics .
  • Workup strategies : Use ice-water precipitation to isolate products efficiently .

Q. How should researchers address contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) .
  • SAR analysis : Compare substituent effects (e.g., benzyl vs. pyridinyl groups) on activity .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase) .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve low solubility in pharmacological assays?

  • Prodrug design : Convert the methyl ester to a carboxylic acid for salt formation .
  • Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain cell viability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Methodological Considerations

Q. How are structure-activity relationships (SAR) systematically studied for this compound?

  • Analog synthesis : Modify substituents (e.g., replace benzyl with 4-fluorophenyl) and compare activities .
  • Bioisosteric replacement : Substitute the pyrrole ring with imidazole or thiophene to assess potency shifts .
  • Enzymatic profiling : Screen against panels of kinases or cytochrome P450 isoforms to identify selectivity .

Q. What analytical techniques validate degradation products under stress conditions?

  • Forced degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline hydrolysis .
  • LC-MS/MS : Identify degradants (e.g., hydrolyzed ester or oxidized sulfur groups) .
  • Stability studies : Monitor purity over 6–12 months under accelerated storage conditions .

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